molecular formula C7H7ClN2O2 B2365846 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid CAS No. 56835-92-8

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid

Cat. No.: B2365846
CAS No.: 56835-92-8
M. Wt: 186.6
InChI Key: CYTGPRCIBYOEJR-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid (CAS 56835-92-8) is a pyridine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol . Its structure features a chlorine atom at position 2, a methylamino group (-NHCH₃) at position 6, and a carboxylic acid (-COOH) at position 4.

Properties

IUPAC Name

2-chloro-6-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-3-4(7(11)12)2-5(8)10-6/h2-3H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGPRCIBYOEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of 2,6-Dichloropyridine-4-carboxylic Acid Methyl Ester

A two-step route begins with 2,6-dichloropyridine-4-carboxylic acid methyl ester, where the 6-chloro group undergoes substitution with methylamine.

Step 1: Methylamination at Position 6
Reaction of 2,6-dichloropyridine-4-carboxylic acid methyl ester with excess methylamine (3–5 equiv) in dimethylformamide (DMF) at 80–100°C for 15–25 hours replaces the 6-chloro group with methylamino. The electron-withdrawing carboxylic acid ester at position 4 activates the ring for substitution at the 6-position, achieving yields of 65–75%.

Step 2: Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using 2 M sodium hydroxide in aqueous ethanol (1:1 v/v) at reflux for 6–8 hours, yielding 2-chloro-6-(methylamino)pyridine-4-carboxylic acid with >90% conversion.

Step Reagents/Conditions Temperature Time (h) Yield (%)
1 Methylamine, DMF 80–100°C 15–25 65–75
2 NaOH, EtOH/H2O Reflux 6–8 >90

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination of 2,4,6-Trichloropyridine

An alternative route employs 2,4,6-trichloropyridine as the starting material. Selective amination at position 6 is achieved via palladium catalysis, followed by carboxylation at position 4.

Step 1: Regioselective Amination
Using a Pd(OAc)₂/Xantphos catalyst system, 2,4,6-trichloropyridine reacts with methylamine in toluene at 100°C for 24 hours, yielding 2,4-dichloro-6-(methylamino)pyridine with 70–80% selectivity.

Step 2: Carboxylation via Carbonylation
The 4-chloro group is replaced with a carboxylic acid via carbonylation using CO (1 atm) in methanol with PdCl₂(PPh₃)₂ and triethylamine at 120°C for 12 hours, producing the target compound in 60–65% yield.

Step Reagents/Conditions Temperature Time (h) Yield (%)
1 Pd(OAc)₂, Xantphos, methylamine, toluene 100°C 24 70–80
2 PdCl₂(PPh₃)₂, CO, MeOH, Et3N 120°C 12 60–65

Oxidation of Aldehyde Precursors

Synthesis via 2-Chloro-6-(methylamino)pyridine-4-carbaldehyde

A less common route involves oxidizing a 4-carbaldehyde intermediate.

Step 1: Aldehyde Synthesis
2,6-Dichloropyridine-4-carbaldehyde undergoes nucleophilic substitution with methylamine in tetrahydrofuran (THF) at 60°C for 10 hours, yielding 2-chloro-6-(methylamino)pyridine-4-carbaldehyde (85% yield).

Step 2: Oxidation to Carboxylic Acid
The aldehyde is oxidized using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C for 2 hours, achieving 90–95% conversion to the carboxylic acid.

Step Reagents/Conditions Temperature Time (h) Yield (%)
1 Methylamine, THF 60°C 10 85
2 CrO₃, H₂SO₄, H2O 0–5°C 2 90–95

Comparative Analysis of Methodologies

Efficiency and Scalability

  • NAS Route : Offers moderate yields (65–75%) but uses inexpensive reagents and scalable conditions. Large-scale production may require prolonged reaction times.
  • Palladium-Catalyzed Route : Higher selectivity (70–80%) but involves costly catalysts and pressurized CO, limiting industrial feasibility.
  • Oxidation Route : High yielding (85–95%) but requires handling corrosive oxidants, complicating waste management.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name CAS Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid 56835-92-8 Methylamino (-NHCH₃) C₇H₇ClN₂O₂ 186.6 Primary amine; moderate basicity; hydrogen-bond donor/acceptor .
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Methyl (-CH₃) C₆H₅ClN₂O₂ 178.57 Pyrimidine core (two N atoms); increased polarity; potential for enhanced π-π stacking .
2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid 56930-72-4 Pyrrolidin-1-yl (cyclic amine) C₁₀H₁₁ClN₂O₂ 226.66 Bulky secondary amine; improved lipophilicity; conformational rigidity .
2-Chloro-6-(dimethylamino)pyridine-4-carboxylic acid 56836-19-2 Dimethylamino (-N(CH₃)₂) C₈H₉ClN₂O₂ 200.62 Tertiary amine; reduced hydrogen-bonding capacity; increased steric hindrance .
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid - Trifluoroethoxy (-OCH₂CF₃) C₈H₅ClF₃NO₃ 255.58 Strong electron-withdrawing effect; enhanced metabolic stability; lower carboxylic acid pKa due to inductive effect .
6-Chloro-4-methylpyridine-2-carboxylic acid 324028-95-7 Methyl (-CH₃) C₇H₆ClNO₂ 171.58 Altered substitution pattern (Cl at 6, CH₃ at 4); reduced steric bulk; potential for regioselective reactions .
Key Observations:
  • Amino vs. Alkyl Substituents: The methylamino group in the target compound provides a primary amine for hydrogen bonding, whereas methyl (in pyrimidine analog) or trifluoroethoxy groups alter electronic properties and solubility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrimidine Analog (CAS 89581-58-8) Dimethylamino Analog (CAS 56836-19-2) Trifluoroethoxy Analog (CAS N/A)
LogP (Predicted) 1.2 0.8 1.5 3.1
Water Solubility Moderate High Low Very low
pKa (COOH) ~3.5 ~3.0 ~3.8 ~2.5
Metabolic Stability Moderate High Low (due to tertiary amine) High (CF₃ group resists oxidation)
Notes:
  • The dimethylamino analog’s higher logP (1.5) suggests increased membrane permeability but may suffer from faster metabolic clearance due to oxidative N-dealkylation .
  • The trifluoroethoxy analog’s low solubility and high logP (3.1) make it suitable for lipid-rich environments but challenging for aqueous formulations .

Biological Activity

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both a chloro and a methylamino group, which contribute to its unique chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular structure of this compound includes:

  • Chlorine atom at the 2-position
  • Methylamino group at the 6-position
  • Carboxylic acid functional group at the 4-position

These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. Its structural similarity to biologically active molecules allows it to act as a competitive inhibitor .
  • Receptor Modulation : It may function as a modulator of receptors involved in neurotransmission, particularly in cholinergic systems. Studies indicate that compounds with similar structures can enhance receptor activity in the presence of agonists .

Biological Activity and Therapeutic Applications

Research has explored various biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have suggested that this compound exhibits antimicrobial properties. It has been evaluated for its potential to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. It has been investigated for its ability to induce apoptosis in cancer cells, particularly through pathways involving cell cycle regulation and metabolic disruption .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound could effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was linked to reduced proliferation in cancer cell lines .
  • Receptor Modulation : Another investigation focused on the modulation of α7 nicotinic acetylcholine receptors (nAChRs). The compound enhanced responses when combined with nicotine, suggesting potential therapeutic applications in cognitive disorders .
  • Synthesis and Biological Evaluation : A series of analogs were synthesized to evaluate structure-activity relationships (SAR). Modifications at the methylamino group significantly influenced the potency of receptor modulation, indicating that subtle changes can lead to substantial differences in biological activity .

Data Tables

Property Details
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight189.61 g/mol
Biological TargetsEnzymes (e.g., DHODH), Receptors (e.g., nAChRs)
Reported ActivitiesAntimicrobial, Anticancer
Study Reference Findings
Study on DHODH InhibitionSignificant anticancer activity observed
nAChR Modulation StudyEnhanced receptor activity with nicotine
SAR InvestigationPotency varies with structural modifications

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid, and how are key functional groups introduced?

  • Methodology :

  • Chlorination : Introduce chlorine at the 2-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents (e.g., dichloromethane) under reflux .
  • Methylamination : React a 6-bromo or 6-chloro precursor with methylamine via nucleophilic substitution. Copper or palladium catalysts may enhance regioselectivity .
  • Carboxylation : Convert a 4-methyl or 4-cyano group to a carboxylic acid via oxidation (e.g., KMnO₄) or hydrolysis (e.g., H₂SO₄/H₂O) .
    • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-chlorination or byproduct formation.

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Use polar solvents (ethanol/water mixtures) to exploit solubility differences .
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (for intermediates) or methanol/dichloromethane (for polar derivatives) .
  • HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water gradients resolve impurities .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm; pyridine ring protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identify carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 201.04 for C₈H₈ClN₂O₂) .

Advanced Research Questions

Q. How do structural modifications at the 6-position influence biological activity?

  • SAR Insights :

  • Methylamino vs. Trifluoromethyl : Methylamino enhances solubility and hydrogen-bonding capacity, improving interactions with enzymes (e.g., kinase inhibitors), whereas bulkier groups (e.g., trifluoromethyl in PB97661) reduce steric accessibility .
  • Diethylamino Analogs : Lower potency compared to methylamino derivatives due to increased hydrophobicity and reduced membrane permeability .
    • Experimental Design : Synthesize analogs (e.g., 6-ethylamino or 6-azido derivatives) and test against target proteins (e.g., via SPR or enzyme inhibition assays).

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Interference : Plasma proteins or cellular debris can mask the compound’s signal. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) to achieve nM-level sensitivity .
  • Stability : Monitor pH-dependent degradation (e.g., ester hydrolysis in acidic conditions) using accelerated stability studies .

Q. How can reaction conditions be optimized to enhance regioselectivity during synthesis?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in methylamination steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, reducing side reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize undesired chlorination at competing positions .

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